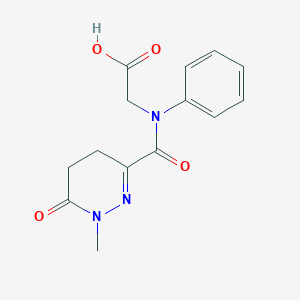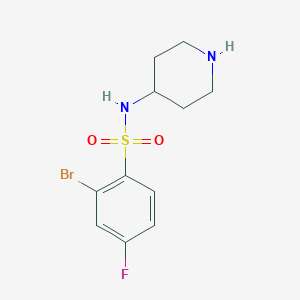![molecular formula C16H19NO4 B7575025 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575025.png)
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid, also known as CPI-637, is a novel small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are a family of epigenetic readers that play a critical role in gene transcription regulation. CPI-637 has been shown to be a potent inhibitor of BET proteins and has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid exerts its therapeutic effects by inhibiting the binding of BET proteins to acetylated histones, which are critical for gene transcription regulation. BET proteins are involved in the regulation of several oncogenes and inflammatory genes, and their inhibition by 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid leads to the suppression of their expression.
Biochemical and Physiological Effects:
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines and chemokines. 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has also been shown to modulate the expression of several genes involved in cancer and inflammatory pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has several advantages for lab experiments, including its potent inhibitory activity against BET proteins, its selectivity for BET proteins over other epigenetic readers, and its ability to penetrate the blood-brain barrier. However, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid also has limitations, including its low solubility in water and its potential toxicity in vivo.
Zukünftige Richtungen
Several future directions for 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid research include the development of more effective and selective BET inhibitors, the identification of biomarkers for patient selection in clinical trials, and the evaluation of 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid in combination with other therapies for cancer and autoimmune diseases. Additionally, the role of BET proteins in other diseases, such as neurodegenerative disorders, is an area of active investigation that may lead to the development of novel therapeutic strategies.
Synthesemethoden
The synthesis of 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid involves several steps, including the coupling of cyclopropylamine with 2-ethoxybenzoic acid, followed by the formation of an enamine intermediate through the reaction with acetylacetone. The enamine intermediate is then reacted with an isocyanate derivative to form the final product, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been extensively studied in preclinical models for its therapeutic potential in various diseases. In cancer, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and breast cancer. 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has also been shown to suppress the expression of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-21-14-6-4-3-5-12(14)7-10-15(18)17(11-16(19)20)13-8-9-13/h3-7,10,13H,2,8-9,11H2,1H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTAIWQWHVEFMU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylamino)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7574948.png)

![2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid](/img/structure/B7574973.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7574981.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine](/img/structure/B7574991.png)
![3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7574992.png)
![2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7574994.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575002.png)
![2-[cyclopropyl(1H-pyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7575004.png)
![2-[Butan-2-yl-(4-fluorobenzoyl)amino]acetic acid](/img/structure/B7575005.png)
![2-[cyclopropyl-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575011.png)
![2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid](/img/structure/B7575017.png)
![2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575034.png)